N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Description
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds, which include this compound, may have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with phenylacetylene to form 3-chloro-4-methoxyphenylphenylacetylene. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole. Finally, this compound is reacted with ethyl chloroformate to form the desired product, N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "phenylacetylene", "sodium azide", "copper (I) iodide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with phenylacetylene in the presence of a palladium catalyst to form 3-chloro-4-methoxyphenylphenylacetylene.", "Step 2: To a solution of 3-chloro-4-methoxyphenylphenylacetylene in DMF, sodium azide and copper (I) iodide are added and the mixture is stirred at room temperature for several hours to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole.", "Step 3: To a solution of 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole in THF, ethyl chloroformate is added dropwise and the mixture is stirred at room temperature for several hours to form N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Step 4: The product is isolated by filtration and purified by recrystallization." ] } | |
CAS No. |
1787917-98-9 |
Molecular Formula |
C16H13ClN4O2 |
Molecular Weight |
328.76 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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